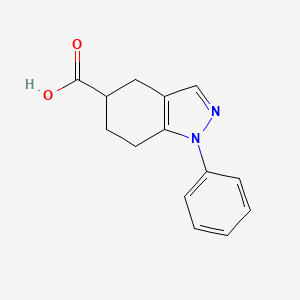

1-phenyl-4,5,6,7-tetrahydro-1h-indazole-5-carboxylic acid

Description

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-14-7) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . It features a phenyl group at the 1-position of the indazole ring and a carboxylic acid moiety at the 5-position of the tetrahydroindazole scaffold. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery, with applications in synthesizing biologically active molecules . It is supplied as a research-grade material (e.g., 10 mM solution in DMSO) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .

Properties

IUPAC Name |

1-phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h1-5,9-10H,6-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQCZYSUANDTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308002 | |

| Record name | 1-phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-14-7 | |

| Record name | NSC201317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate. This reaction is carried out under acidic conditions, often using p-toluenesulfonic acid as a catalyst . The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and alternative catalysts to enhance efficiency .

Chemical Reactions Analysis

General Reactivity

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo reactions typical of carboxylic acids and heterocycles. The carboxylic acid group can undergo esterification, amidation, and salt formation. The indazole core can participate in electrophilic and nucleophilic substitution reactions. The tetrahydro ring is relatively stable but can be involved in oxidation or reduction reactions under specific conditions.

Oxidation

The compound can be oxidized to form corresponding ketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction

Reduction reactions can convert the carboxylic acid group into corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution

Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring. Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under various conditions, including acidic or basic environments.

Esterification

The carboxylic acid group can be esterified using alcohols under acidic conditions, yielding esters.

Amidation

The carboxylic acid can react with amines to form amides, typically requiring activation of the carboxylic acid with reagents like carbodiimides (e.g., DCC or EDC).

Salt Formation

The carboxylic acid group can react with bases to form carboxylate salts. For example, it can react with sodium hydroxide to form sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Cyclization Reactions

Indazoles can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. For instance, the synthesis of 1-aryl-1H-indazoles can be achieved from 2'-fluoro-5'-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde with hydrazine .

Anti-Inflammatory Activity and COX-2 Inhibition

This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition occurs through binding at the active site of COX-2, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins.

Examples of Chemical Reactions

| Reaction Type | Reagents and Conditions | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | LiAlH4, NaBH4 | Alcohols, Amines |

| Electrophilic Substitution | Halogens (Br2, Cl2), Lewis acids | Halogenated indazole derivatives |

| Nucleophilic Substitution | Amines, Thiols | Amino- or Thiol-substituted indazole derivatives |

| Esterification | ROH, H+ | Esters |

| Amidation | RNH2, DCC | Amides |

| Salt Formation | NaOH | Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate |

| Cyclization | Hydrazine derivatives, carbonyl compounds, heat | Substituted indazoles |

Scientific Research Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family, which is known for its diverse biological activities. It has a molecular formula of and a molecular weight of 242.28 g/mol.

Scientific Research Applications

This compound is utilized in scientific research across chemistry, biology, medicine, and industry.

Chemistry It serves as a building block in synthesizing complex heterocyclic compounds. The synthesis of this compound typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions, a method optimized for yield and efficiency in laboratory settings.

Biology This compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry It may be used to develop new materials with specific properties, such as polymers and coatings.

Anti-inflammatory Activity

1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated fairly high anti-inflammatory activity in the carrageenan edema test . In contrast, 2-aryl isomers were far less active . The most active compound in the series was this compound, which had an value of 3.5 mg/kg .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Effects

- Sulfone Group () : The tetrahydrothiophene sulfone analog introduces polarity, which may improve aqueous solubility and binding to polar enzyme active sites .

- Methyl/Ethyl Groups : Alkyl substituents (e.g., 3-methyl, 3,5-dimethyl) add steric bulk, which can influence ring conformation and intermolecular interactions .

Physicochemical Properties

- Molecular Weight : The parent compound (242.27 g/mol) is heavier than its base analog (166.17 g/mol) due to the phenyl group .

- Solubility : Hydrochloride salts (e.g., CAS 1423031-07-5) and sulfone-containing derivatives (CAS 889941-08-6) are likely more soluble in polar solvents compared to the lipophilic phenyl variant .

Biological Activity

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article presents a comprehensive review of its biological activity, focusing on its anti-inflammatory properties, potential anticancer effects, and other pharmacological applications.

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.28 g/mol

- CAS Number : 52834-14-7

Synthesis

The synthesis of this compound typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions. This method has been optimized for yield and efficiency in laboratory settings .

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In animal models, it demonstrated an ED50 value of 3.5 mg/kg in the carrageenan-induced edema test, making it one of the most active compounds in its class . The compound's mechanism involves inhibiting specific inflammatory pathways and enzymes.

| Compound | ED50 (mg/kg) | Activity Type |

|---|---|---|

| This compound | 3.5 | Anti-inflammatory |

| Celecoxib | 10 | COX inhibitor |

| Indomethacin | 15 | Non-selective |

Other Pharmacological Activities

The compound has also been investigated for its antimicrobial properties and potential as a therapeutic agent for various diseases. Its interaction with molecular targets involved in inflammation and cell proliferation is under ongoing research .

Case Studies and Research Findings

Several studies highlight the biological activities of indazole derivatives:

- Anti-inflammatory Effects : A study demonstrated that indazole derivatives could inhibit COX enzymes effectively, showcasing their potential as anti-inflammatory agents superior to traditional NSAIDs .

- Anticancer Activity : Another study reported that certain indazole compounds delayed cancer xenograft growth significantly in vivo . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the indazole ring could enhance potency.

The exact mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary findings suggest that it may interact with various enzymes and receptors involved in inflammatory and proliferative pathways.

Q & A

Q. What are the established synthetic routes for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, and what are their key mechanistic considerations?

The compound is typically synthesized via condensation between phenylhydrazine derivatives and 2-(hydroxymethylene)cyclohexanone-4-carboxylates. The reaction proceeds through cyclization, forming the indazole core, followed by acid-catalyzed dehydration. Key challenges include controlling regioselectivity (1-aryl vs. 2-aryl isomers) and optimizing yields by adjusting reaction time, temperature, and stoichiometry of hydrazine derivatives . Refluxing in glacial acetic acid with hydrazine hydrate (80%) for 12 hours is a common procedure, followed by recrystallization from ethanol to purify the product .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural elucidation relies on a combination of:

- X-ray crystallography : Resolves stereochemistry and confirms the indazole ring conformation. SHELX software is widely used for refinement, particularly for high-resolution or twinned data .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., phenyl group at N1 vs. N2) and confirm carboxylate protonation states .

- FTIR : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. What is the reported pharmacological profile of this compound, and how is its anti-inflammatory activity quantified?

The compound exhibits potent anti-inflammatory activity in the carrageenan-induced edema model, with an ED of 3.5 mg/kg. Activity is attributed to COX-2 inhibition or modulation of leukocyte migration. Bioassays typically involve measuring paw edema reduction in rodents, with statistical validation via ANOVA and post-hoc tests .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity and yield for 1-aryl vs. 2-aryl isomers?

Regioselectivity is influenced by steric and electronic effects of substituents on the phenylhydrazine precursor. Computational methods (DFT) predict transition-state energies to guide precursor design. For example, electron-withdrawing groups on phenylhydrazine favor 1-aryl isomer formation. Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 70% vs. 50% under conventional reflux) .

Q. What structure-activity relationship (SAR) insights exist for enhancing anti-inflammatory or anti-tumor activity?

SAR studies reveal:

- Carboxylic acid moiety : Essential for activity; esterification or amidation reduces potency.

- Phenyl substitution : Electron-donating groups (e.g., -OCH) at the para position enhance solubility but may reduce target affinity.

- Indazole core rigidity : Saturation of the 4,5,6,7-tetrahydro ring improves metabolic stability compared to fully aromatic analogs .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or protonation states?

High-resolution X-ray diffraction (≤1.0 Å) combined with SHELXL refinement distinguishes between keto-enol tautomers. Hydrogen-bonding patterns (e.g., O–H···N interactions) and residual electron density maps clarify protonation states. For example, the carboxylic acid group typically forms a dimeric hydrogen-bonded network in the crystal lattice .

Q. What methodological approaches address discrepancies between in vitro and in vivo activity data?

Discrepancies often arise from poor bioavailability or off-target effects. Strategies include:

- Prodrug design : Ester derivatives (e.g., ethyl carboxylate) improve membrane permeability.

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy.

- Mechanistic studies : RNA-seq or proteomics identifies secondary targets in vivo that are absent in cell-based assays .

Q. How are computational methods (e.g., molecular docking, MD simulations) applied to optimize this compound’s target binding?

Docking into COX-2 or DHODH active sites (PDB: 5KIR) identifies key interactions:

- The carboxylic acid forms salt bridges with Arg120 (COX-2).

- The phenyl group occupies a hydrophobic pocket. MD simulations (100 ns) assess binding stability and guide substitutions to reduce conformational entropy losses .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., B3LYP/6-31G*) to confirm structural accuracy .

- Crystallography : Use TWINABS for scaling twinned data and OLEX2 for model building .

- Bioassays : Include positive controls (e.g., indomethacin for inflammation studies) and validate via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.